N-benzyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[3,4-a]phthalazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Triazolo[3,4-a]phthalazine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the Benzyl and Methyl Groups: These groups are introduced through nucleophilic substitution reactions, where benzyl halides and methylating agents are used.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process is scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) for catalytic hydrogenation.
Nucleophiles: Benzyl halides, methylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It finds applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolo[3,4-a]phthalazine core can bind to active sites of enzymes, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the benzyl and methyl groups, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C24H21N5O2S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-benzyl-4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H21N5O2S/c1-16-12-13-19(32(30,31)25-15-18-8-4-3-5-9-18)14-22(16)24-27-26-23-21-11-7-6-10-20(21)17(2)28-29(23)24/h3-14,25H,15H2,1-2H3 |
InChI Key |
ZTAOTMQDYOKCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
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